molecular formula C20H26N2O6S B1199702 Quinidine sulphate CAS No. 50-54-4

Quinidine sulphate

Cat. No. B1199702
CAS RN: 50-54-4
M. Wt: 422.5 g/mol
InChI Key: AKYHKWQPZHDOBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinidine is an alkaloid present in the bark of the Cinchona tree . It is the D-isomer of quinine, an antimalarial drug .


Molecular Structure Analysis

Quinidine sulfate is the sulfate salt of quinidine; its chemical name is cinchonan-9-ol, 6’- methoxy-, (9S)-, sulfate (2:1) dihydrate . Its molecular formula is C40H48N4O4·H2SO4·2H2O, and its molecular weight is 782.96, of which 82.9% is quinidine base .


Chemical Reactions Analysis

The two characteristic erythroquinine and thalleioquin tests for quinine and quinidine were studied to optimize the experimental conditions for quantitative analysis . Both methods were quantitatively sensitive for either quinine or quinidine in a concentration range of 0.1-10 pg/ml with the erythroquinine method and of 3-50 pg/ml with the thalleioquin method .


Physical And Chemical Properties Analysis

Quinidine sulfate occurs as fine needle-like, white crystals, frequently cohering in masses, or fine, white powder . It is odorless, has a very bitter taste, and darkens on exposure to light . It is slightly soluble in water, soluble in alcohol and in chloroform, and insoluble in ether .

Mechanism of Action

Target of Action

Quinidine sulfate primarily targets sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm.

Mode of Action

Quinidine sulfate is a class Ia antiarrhythmic agent . It works by blocking sodium and potassium currents , which in turn prolongs the cellular action potential . This action reduces the excitability and conduction velocity of the myocardium, thereby helping to restore normal sinus rhythm .

Biochemical Pathways

Quinidine sulfate affects the electrophysiological properties of the heart’s conduction system. By blocking sodium and potassium currents, it influences the action potential of the cardiac cells . This results in a decrease in myocardial excitability and conduction velocity, which can help to restore normal heart rhythm .

Pharmacokinetics

The absolute bioavailability of quinidine from quinidine sulfate tablets is about 70% , but this varies widely (45 to 100%) between patients . The less-than-complete quinidine sulfate bioavailability is a result of first-pass metabolism in the liver .

Result of Action

The primary result of quinidine sulfate’s action is the restoration of normal sinus rhythm in the heart . It is used to treat atrial fibrillation and flutter, as well as ventricular arrhythmias . It should be noted that a phenomenon known as “quinidine syncope” was first described in the 1950s, characterized by syncopal attacks and ventricular fibrillation in patients treated with this drug .

Action Environment

The efficacy and stability of quinidine sulfate can be influenced by various environmental factors. For instance, the drug’s absorption and elimination can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications . It’s also worth noting that due to its side effects and increased risk of mortality, the use of quinidine was reduced over the next few decades .

Safety and Hazards

Quinidine sulfate is considered hazardous . It can cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, and respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19+,20-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWGALEIBILOG-VCSAERELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883224
Record name Quinidine sulfate anhydrous
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Quinidine sulphate

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS RN

50-54-4
Record name Quinidine sulfate anhydrous
Source ChemIDplus
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Record name Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (2:1)
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Record name Quinidine sulfate anhydrous
Source EPA DSSTox
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Record name Quinidine sulphate
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Record name QUINIDINE SULFATE ANHYDROUS
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Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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